

physicochemical properties of 1-Aminocycloheptanecarboxylic acid

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Compound of Interest

Compound Name: 1-Aminocycloheptanecarboxylic acid

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An In-depth Technical Guide on the Physicochemical Properties of 1-Aminocycloheptanecarboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocycloheptanecarboxylic acid is a non-proteinogenic, cyclic α -amino acid. Its structure is characterized by a seven-membered cycloheptane ring, which imparts significant conformational constraint compared to its linear counterparts. This unique structural feature makes it an intriguing building block, or scaffold, for medicinal chemistry and drug development. While smaller cyclic amino acid analogs, such as 1-aminocyclopropanecarboxylic acid (ACC), are well-documented as plant hormone precursors and modulators of N-methyl-D-aspartate (NMDA) receptors, the specific biological activities and applications of the cycloheptane derivative are less explored.^{[1][2]} This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization methods, and potential synthetic routes, offering a foundational resource for its application in research and development.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. **1-Aminocycloheptanecarboxylic acid** is defined by the covalent arrangement of its constituent

atoms and its resulting molecular properties.

Table 1: Chemical Identifiers for **1-Aminocycloheptanecarboxylic Acid**

Identifier	Value	Source(s)
CAS Number	6949-77-5	[3]
Molecular Formula	C ₈ H ₁₅ NO ₂	[3][4][5]
Molecular Weight	157.21 g/mol	[3][4]
IUPAC Name	1-aminocycloheptane-1-carboxylic acid	[4]
Canonical SMILES	C1CCCC(CC1)(C(=O)O)N	[4]

| InChIKey | IINRZEIPFQHEAP-UHFFFAOYSA-N |[4][6] |

Structurally, the molecule features a carboxylic acid group and an amino group attached to the same carbon atom (C1) of a cycloheptane ring. This α -amino acid configuration allows it to exist as a zwitterion under physiological conditions, with a protonated amino group (-NH_3^+) and a deprotonated carboxyl group (-COO^-). This ionic character profoundly influences its physical properties.

Core Physicochemical Properties

The physicochemical profile of a molecule dictates its behavior in both chemical and biological systems, influencing everything from solubility and stability to bioavailability and target interaction.

Table 2: Summary of Key Physicochemical Properties

Property	Value	Significance & Insights	Source(s)
Melting Point	>300 °C	The very high melting point is characteristic of amino acids and is attributed to the strong intermolecular electrostatic interactions (ionic bonding) within the crystalline lattice of the zwitterionic form.	[3]
logP (calculated)	-1.3	This negative value indicates that the compound is hydrophilic, meaning it preferentially partitions into an aqueous phase over an organic phase (octanol). This suggests good water solubility but potentially poor passive diffusion across lipid membranes.	[4]

| pKa | Not experimentally reported; estimated values are ~2-3 for the carboxylic acid and ~9-10 for the amino group. | The dual pKa values define the molecule's ionization state across different pH ranges. The isoelectric point (pI), where the net charge is zero, can be estimated by averaging these two pKa values. |[7][8] |

Acidity, Basicity, and Zwitterionic Nature

Like all α -amino acids, **1-aminocycloheptanecarboxylic acid** is an amphoteric compound.

- The carboxylic acid group is acidic, with an estimated pKa value typical for amino acids ($\text{pK}_{\text{a}1} \approx 2\text{-}3$).
- The amino group is basic, with an estimated pKa for its conjugate acid ($-\text{NH}_3^+$) around 9-10. [\[7\]](#)[\[8\]](#)

This dual nature means its net charge is highly dependent on the pH of the environment:

- In strongly acidic solutions ($\text{pH} < 2$), both groups are protonated ($-\text{COOH}$ and $-\text{NH}_3^+$), resulting in a net positive charge.
- In strongly basic solutions ($\text{pH} > 10$), both groups are deprotonated ($-\text{COO}^-$ and $-\text{NH}_2$), resulting in a net negative charge.
- At physiological pH (~ 7.4), it exists predominantly as a zwitterion ($-\text{COO}^-$ and $-\text{NH}_3^+$) with a net neutral charge.

Solubility Profile

Experimental Protocol for Solubility Assessment: A standardized kinetic solubility assay is crucial for early-stage drug development.

- Preparation: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), e.g., 10 mM.
- Dilution: Add a small volume (e.g., 2 μL) of the DMSO stock to a series of aqueous buffers (e.g., pH 5.0, 7.4, 9.0) to achieve a target final concentration (e.g., 100 μM).
- Equilibration: Shake the mixtures at room temperature for a defined period (e.g., 2 hours) to allow for dissolution and equilibration.
- Separation: Centrifuge the samples to pellet any undissolved precipitate.

- Quantification: Analyze the supernatant using a sensitive analytical method, such as LC-MS/MS or HPLC-UV, to determine the concentration of the dissolved compound. The highest concentration at which no precipitation is observed is the kinetic solubility.

Causality: Due to its zwitterionic character and the negative calculated logP, **1-aminocycloheptanecarboxylic acid** is expected to be readily soluble in water and polar protic solvents.[4] Conversely, it is predicted to have poor solubility in nonpolar organic solvents like hexane or diethyl ether.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of **1-aminocycloheptanecarboxylic acid** requires a suite of spectroscopic techniques. The following are the expected spectral signatures based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show a complex set of signals corresponding to the fourteen protons on the cycloheptane ring, likely appearing as overlapping multiplets in the 1.2-2.5 ppm range. The proton of the carboxylic acid ($-\text{COOH}$) is expected to be a very broad signal, far downfield (10-12 ppm), and may be unobservable.[9] The two protons of the amino group ($-\text{NH}_2$) would also likely be broad and their chemical shift variable depending on solvent and concentration. Adding D_2O would cause the $-\text{COOH}$ and $-\text{NH}_2$ proton signals to disappear due to H-D exchange, a key diagnostic test.[10]
- ^{13}C NMR: The carbon NMR spectrum should be more distinct. A key signal would be the carboxyl carbon, expected in the 160-185 ppm region.[9] The quaternary C1 carbon (bonded to both N and COOH) would also have a characteristic shift. The remaining six carbons of the cycloheptane ring would appear in the aliphatic region (20-45 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. Key expected absorption bands include:

- A very broad O-H stretch from the carboxylic acid, typically spanning $2500\text{-}3500\text{ cm}^{-1}$, superimposed on the C-H stretching signals.[9]

- N-H stretching absorptions from the primary amine group, appearing as a pair of bands around 3350 and 3450 cm^{-1} .[\[10\]](#)
- A strong C=O (carbonyl) stretch from the carboxylic acid, typically around 1700 cm^{-1} .[\[9\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

- Molecular Ion: According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight. This is consistent with the molecular weight of 157.21.[\[10\]](#)
- Fragmentation: Common fragmentation pathways for α -amino acids include the loss of the carboxyl group (as COOH, 45 mass units) and subsequent cleavages of the cycloalkane ring.[\[9\]](#)

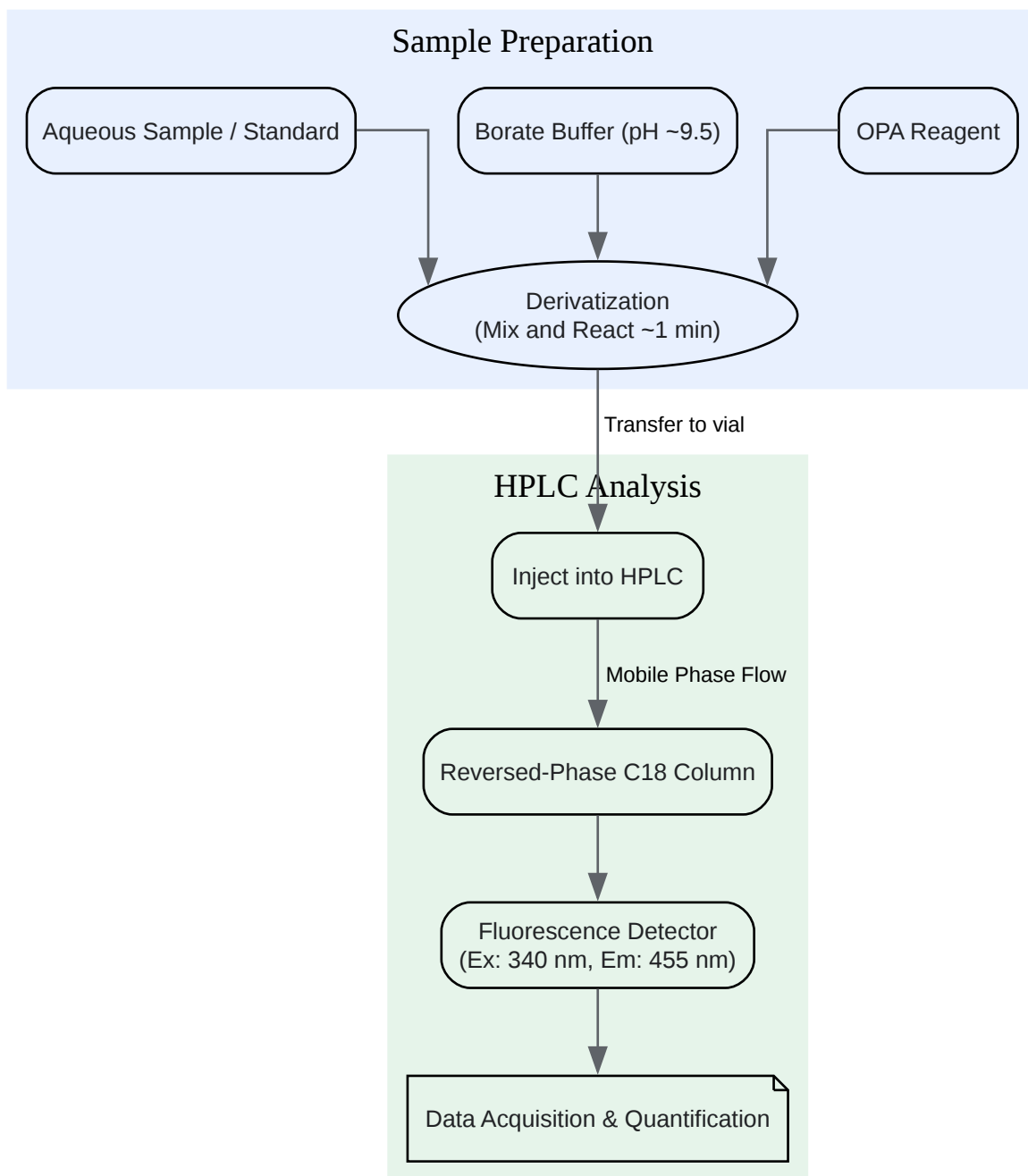
Analytical Methodologies for Quantification

Accurate quantification is essential for any research application. Because **1-aminocycloheptanecarboxylic acid** lacks a strong chromophore, direct UV detection is impractical. Therefore, derivatization or mass-selective detection is required.

HPLC with Pre-column Derivatization and Fluorescence Detection

This is a robust and sensitive method adapted from established protocols for similar amino acids.[\[11\]](#) The primary amine is reacted with a fluorogenic reagent, such as o-phthaldialdehyde (OPA), to create a highly fluorescent derivative that can be easily detected.

Experimental Workflow: HPLC-FLD Analysis



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Caption: Workflow for quantifying **1-aminocycloheptanecarboxylic acid** via HPLC with OPA derivatization.

Step-by-Step Protocol:

- **Reagent Preparation:** Prepare a borate buffer (e.g., 0.4 M, pH 9.5) and an OPA/thiol reagent solution.
- **Derivatization:** In an autosampler vial, mix the sample (or standard), borate buffer, and OPA reagent. Allow the reaction to proceed for approximately 1-2 minutes at room temperature.
- **Injection:** Immediately inject a defined volume of the reaction mixture onto the HPLC system.
- **Chromatography:** Separate the derivatized analyte on a reversed-phase C18 column using a gradient of an aqueous buffer (e.g., acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).
- **Detection:** Monitor the column eluent with a fluorescence detector set to the appropriate excitation and emission wavelengths for the OPA derivative (e.g., Ex: 340 nm, Em: 455 nm).
- **Quantification:** Create a calibration curve using standards of known concentrations to quantify the amount of the analyte in the unknown samples.

Trustworthiness: This protocol is self-validating. The retention time of the derivative peak should be consistent between standards and samples. Spiking a sample with a known amount of standard should result in a predictable increase in the peak area, confirming peak identity and the absence of matrix interference.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantification in complex matrices due to its superior specificity and sensitivity.^[12] It does not require derivatization.

Conceptual Protocol:

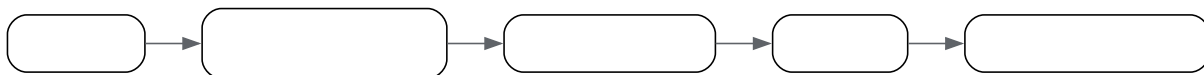
- **Chromatography:** The compound is first separated using reversed-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) on an LC system.
- **Ionization:** The eluent is directed to an electrospray ionization (ESI) source, which generates protonated molecular ions $[M+H]^+$ in the gas phase.

- **Mass Selection (MS1):** A first mass analyzer (quadrupole) is set to select only the parent ion of interest (m/z 158.1 for $[C_8H_{15}NO_2 + H]^+$).
- **Fragmentation (Collision Cell):** The selected parent ions are fragmented by collision with an inert gas (e.g., argon).
- **Fragment Analysis (MS2):** A second mass analyzer scans for a specific, characteristic fragment ion (product ion).
- **Detection:** The intensity of this specific parent-to-product ion transition is monitored over time, providing highly selective quantification.

Synthesis and Chemical Reactivity

While specific high-yield synthetic routes for **1-aminocycloheptanecarboxylic acid** are not widely published, its synthesis can be accomplished using established methods for α -amino acid preparation. A plausible and common approach is the Strecker amino acid synthesis.

Generalized Strecker Synthesis Workflow:



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Caption: Plausible Strecker synthesis route from cycloheptanone.

This method involves the treatment of cycloheptanone with ammonia (or an ammonium salt) and a cyanide source to form an α -aminonitrile, which is subsequently hydrolyzed to yield the final amino acid. The primary functional groups also allow for further chemical modifications, such as N-protection (e.g., with Boc anhydride) or esterification of the carboxylic acid, making it a versatile building block for peptide synthesis or other derivatizations.^{[13][14]}

Conclusion and Future Directions

1-Aminocycloheptanecarboxylic acid is a hydrophilic, high-melting-point solid whose properties are dominated by its zwitterionic character. Its identity can be unequivocally

confirmed through a combination of NMR, IR, and mass spectrometry. For quantitative analysis in biological or chemical matrices, HPLC with fluorescence detection after derivatization or the more specific LC-MS/MS method are highly recommended.

While its biological functions are not yet defined, its conformationally constrained seven-membered ring presents a unique scaffold for drug design. Future research should focus on its incorporation into peptides to study effects on secondary structure, its use as a starting material for novel heterocyclic systems, and screening for activity against various biological targets where conformational rigidity may be advantageous.

References

- PubChem. (n.d.). 1-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. National Center for Biotechnology Information.
- Lizada, M. C., & Yang, S. F. (1987). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. *Analytical Biochemistry*, 167(1), 31–36.
- Smets, R., Claes, V., Van Onckelen, H. A., & Prinsen, E. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. *Journal of Chromatography A*, 896(1-2), 335–341.
- PubChem. (n.d.). **1-Aminocycloheptanecarboxylic acid**. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids.
- Charng, Y. Y., Chou, S. J., & Yang, S. F. (2001). The catalytic mechanism of 1-aminocyclopropane-1-carboxylic acid oxidase. *Archives of Biochemistry and Biophysics*, 385(1), 169–175.
- Fujita, M., et al. (2007). 1-Aminocyclopropanecarboxylic acid, an antagonist of N-methyl-D-aspartate receptors, causes hypotensive and antioxidant effects with upregulation of heme oxygenase-1 in stroke-prone spontaneously hypertensive rats. *Hypertension Research*, 30(3), 249–257.
- Google Patents. (n.d.). Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids.
- CAS Common Chemistry. (n.d.). **1-Aminocycloheptanecarboxylic acid**.
- Google Patents. (n.d.). Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.

- ResearchGate. (n.d.). Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry.
- Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube.
- ResearchGate. (n.d.). Determination of 1-aminocyclopropane-1-carboxylic Acid in Apple and Peach Extracts by High Performance Liquid Chromatography Coupled to a Fluorescence Detector.
- Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
- OpenStax. (2023, September 20). Spectroscopy of Amines.
- Jack Westin. (n.d.). Nmr Spectroscopy - Molecular Structure And Absorption Spectra.
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division.
- Utah Tech University. (n.d.). pKa Chart.

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Sources

- 1. 1-Aminocyclopropanecarboxylic acid | 22059-21-8 [chemicalbook.com]
- 2. 1-Aminocyclopropanecarboxylic acid, an antagonist of N-methyl-D-aspartate receptors, causes hypotensive and antioxidant effects with upregulation of heme oxygenase-1 in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 1-Aminocycloheptanecarboxylic acid | C₈H₁₅NO₂ | CID 23378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 1-Aminocycloheptanecarboxylic acid | CymitQuimica [cymitquimica.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 11. High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthalaldehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 14. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
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